molecular formula C18H13F3N2O2 B1405364 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide CAS No. 1624262-18-5

7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

Cat. No.: B1405364
CAS No.: 1624262-18-5
M. Wt: 346.3 g/mol
InChI Key: JSWWTZGCYCKAEP-UHFFFAOYSA-N
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Description

7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a synthetically derived small molecule based on a quinoline-4-carboxamide core structure, designed for biochemical research. This compound is part of a class of molecules under investigation for their potential to modulate key biological pathways. Recent scientific literature highlights that structurally analogous N-phenylquinoline-4-carboxamide derivatives have demonstrated significant antiproliferative activities in vitro. Specifically, such compounds have shown promising results against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, suggesting their value as potential leads in oncology research . The mechanism of action for this chemical class is under active investigation. Molecular docking studies indicate that similar quinoline carboxamides can fit into the binding site of phosphoinositide 3-kinase α (PI3Kα), a critical target in cancer therapy due to its role in cell growth and survival. These compounds are observed to engage with key binding residues through hydrophobic interactions and hydrogen bonding, potentially inhibiting this important kinase . Furthermore, modifications at the carboxamide position of the quinoline core are known to profoundly influence immunomodulatory properties . Research on related compounds has identified potent inhibitory effects on the oxidative burst activity of phagocytes and T-cell proliferation, indicating potential applications in immunology and inflammation research . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-methoxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-25-13-5-6-14-15(7-8-22-16(14)10-13)17(24)23-12-4-2-3-11(9-12)18(19,20)21/h2-10H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWTZGCYCKAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the Quinoline Core The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
  • Introduction of the Methoxy Group The methoxy group can be introduced via methylation of the quinoline derivative using methyl iodide and a base such as potassium carbonate.
  • Attachment of the Trifluoromethyl Group The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
  • Formation of the Carboxamide Group The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Alternative Synthetic Approaches for Quinoline-4-Carboxamide Derivatives

Several methods for synthesizing quinoline-4-carboxamide derivatives have been reported, which may be adaptable for the synthesis of this compound:

  • One-Pot Method A one-pot method involves the condensation of isatins with 1,1-endiamines, using NH2SO3H as a catalyst in a mixed solvent of ethanol and water under reflux conditions. The final product depends on the type of the R5 group. For those bearing a nitro group, the reaction ends with the formation of the amide bond. Whereas, the carbonyl group can undergo a cyclization step leading to the formation of compounds 62. The yields are generally good (55-96%).
  • Mijangos et al. Method Mijangos et al. reported an effective procedure to synthesize quinoline-4-carboxamides using a one-pot method. The protocol is based on reacting N-vinyl-isatins with various primary amines in ethanol under reflux conditions for 5 hours.

Preparation of Lenvatinib and Key Intermediates

Lenvatinib, a related compound containing a quinoline-4-carboxamide moiety, can be prepared from 4-amino-3-chloro-phenol and 4-chloro-7-methoxyquinoline-6-carboxamide. A process described in US 7683172 involves:

  • Conversion of 4-amino-3-chloro-phenol into the corresponding phenyl carbamate derivative.
  • Reaction of the carbamate derivative with cyclopropylamine to provide a urea compound.
  • Coupling reaction between the urea compound and 4-chloro-7-methoxyquinoline-6-carboxamide to provide Lenvatinib.
  • Crystallization of Lenvatinib.

In a preferred embodiment, the first two steps are combined: 4-amino-3-chloro-phenol is converted into phenyl carbamate by reaction with phenyl chloroformate in 2-methyltetrahydrofuran and a saturated sodium bicarbonate solution. Cyclopropylamine is then added directly to the organic phase, and the mixture is stirred at 50°C for 3 hours. An acidic washing removes the excess cyclopropylamine, and a final crystallization in 4:1 ethyl acetate: heptane yields the product with high purity.

Key Reaction Conditions and Outcomes

Reaction Conditions Outcome
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) Formation of the quinoline core
Methoxy Group Introduction Methylation of quinoline derivative using methyl iodide and a base (e.g., potassium carbonate) Introduction of the methoxy group at the 7-position
Trifluoromethyl Group Attachment Nucleophilic substitution using a trifluoromethylating agent (e.g., trifluoromethyl iodide) Introduction of the trifluoromethyl group
Carboxamide Group Formation Reaction with an appropriate amine under amide bond-forming conditions (e.g., EDCI) Formation of the carboxamide group
One-Pot Synthesis Isatins, 1,1-endiamines, NH2SO3H catalyst, ethanol/water, reflux One-step synthesis of quinoline-4-carboxamide derivatives with good yields (55-96%)
Mijangos et al. Method N-vinyl-isatins, primary amines, ethanol, reflux, 5 hours Effective synthesis of quinoline-4-carboxamides
Lenvatinib Intermediate Prep 4-amino-3-chloro-phenol, phenyl chloroformate, 2-methyltetrahydrofuran, NaHCO3, cyclopropylamine High purity urea derivative with 90% yield after crystallization

Chemical Reactions Analysis

Substitution Reactions

The quinoline ring undergoes electrophilic substitution at positions 5 and 8 due to electron-donating methoxy group activation. Key examples include:

Halogenation

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 107°C converts the carboxamide group to an acid chloride intermediate, enabling subsequent nucleophilic substitution with amines .

  • Fluorination : Electrophilic fluorination using Selectfluor® at 80°C introduces fluorine at the 6-position, yielding derivatives with enhanced bioactivity .

Nitration

  • Nitration with fuming HNO₃/H₂SO₄ at 0–5°C selectively targets the 6-position of the quinoline ring, producing 6-nitro derivatives. This intermediate is critical for synthesizing aminoquinoline analogs .

Amide Bond Transformations

The carboxamide moiety participates in hydrolysis and coupling reactions:

Acid Chloride Formation

  • Reaction with POCl₃ generates reactive acid chlorides, enabling coupling with aryl amines (e.g., 3-amino-4-chlorotrifluoromethane) to form substituted carboxamides .

Hydrolysis

  • Under alkaline conditions (NaOH, 100°C), the carboxamide hydrolyzes to the corresponding carboxylic acid, though this pathway is less favored due to steric hindrance from the trifluoromethylphenyl group .

Suzuki-Miyaura Coupling

  • The quinoline core undergoes Pd-mediated cross-coupling with boronic acids. For example, coupling with quinoline-3-boronic acid introduces aryl groups at position 2, enhancing π-stacking interactions in biological targets .

Friedel-Crafts Alkylation

  • Methoxy-directed alkylation with tert-butyl chloride/AlCl₃ introduces bulky substituents at the 5-position, altering steric and electronic properties .

HDAC Inhibition

  • The carboxamide nitrogen coordinates with Zn²⁺ in histone deacetylases (HDACs), forming a stable enzyme-inhibitor complex. This interaction is critical for anticancer activity .

mTOR Pathway Modulation

  • The trifluoromethylphenyl group enhances hydrophobic interactions with mTOR’s ATP-binding pocket, while the quinoline nitrogen forms hydrogen bonds with Val2240 in the hinge region .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield/EC₅₀Source
ChlorinationPOCl₃, 107°C, 4–5hAcid chloride intermediate85% yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C2-Arylquinoline derivative65–85% yield
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitroquinoline analog80% yield
HDAC4 BindingTasquinimod analogs, pH 7.4HDAC4-NCoR1 complex inhibitionIC₅₀ = 5.4 nM
mTOR InhibitionCell-based assaysS6K phosphorylation inhibitionEC₅₀ = 3 nM

Oxidative Degradation

  • Exposure to m-CPBA (meta-chloroperbenzoic acid) oxidizes the quinoline ring to N-oxide derivatives, reducing bioactivity .

Metabolic Stability

  • Microsomal studies show resistance to CYP450-mediated degradation (t₁/₂ > 120 min in human liver microsomes), attributed to the electron-withdrawing trifluoromethyl group .

Comparative Reactivity Insights

  • Methoxy Group : Enhances electron density at positions 5 and 8, favoring electrophilic substitution over nucleophilic attack .

  • Trifluoromethylphenyl : Imparts steric bulk and metabolic stability but reduces solubility in polar solvents .

This compound’s multifunctional reactivity makes it a versatile scaffold for developing targeted therapeutics, particularly in oncology and epigenetics. Experimental data emphasize the importance of substituent positioning in balancing reactivity and bioactivity.

Scientific Research Applications

Overview

7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Its unique structure, featuring a methoxy group at the 7th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and a carboxamide group at the 4th position of the quinoline ring, imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activities : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Anticancer Properties : Research indicates its potential in inhibiting cancer cell migration and proliferation, making it a candidate for cancer therapy .
  • Fluorescent Probes : The quinoline core allows it to be investigated as a fluorescent probe in biological imaging.

Biological Studies

This compound has been subjected to interaction studies to understand its binding affinities with various biological targets. These studies are essential for determining its viability as a therapeutic agent and involve:

  • In vitro Screening : Assessing its biological activity against different microorganisms and cancer cell lines to evaluate its efficacy.
  • Mechanistic Studies : Understanding how the compound interacts with specific molecular pathways and receptors in biological systems.

Material Science

In industry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups contribute to the development of new materials with tailored properties. Applications include:

  • Synthesis of Novel Compounds : It serves as a precursor in the synthesis of derivatives that may exhibit enhanced biological activities or new functionalities .

Comparative Analysis with Related Compounds

The table below summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundMethoxy group at position 7; trifluoromethyl groupExhibits significant anti-inflammatory and anticancer activities
6-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamideSimilar quinoline core; methoxy at position 6Different biological activity profile
N-(3-(trifluoromethyl)phenyl)-2-methylquinoline-4-carboxamideLacks methoxy substitutionVariations in binding affinity
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamideHydroxy instead of methoxyPotentially different solubility and reactivity

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on pancreatic cancer cells. The results demonstrated that the compound significantly inhibited cell migration and proliferation, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it modulates key signaling pathways associated with cancer progression .

Case Study 2: Anti-inflammatory Properties

In another research effort, the anti-inflammatory effects of this compound were assessed using animal models. The findings indicated a marked reduction in inflammatory markers following treatment with the compound, supporting its role as a therapeutic candidate for inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two structurally related quinoline carboxamide derivatives.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide C₁₈H₁₄F₃N₂O₂ 362.32 (calculated) - 7-Methoxyquinoline
- 3-Trifluoromethylphenyl carboxamide
- Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Methoxy group may influence electronic properties and binding affinity.
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide (688057-39-8) C₃₃H₃₄N₂O₄S 554.70 - 3,4-Dimethoxyphenyl
- Methylsulfanylphenyl
- Tetrahydroquinoline core
- Multiple electron-donating groups (methoxy, methylsulfanyl) may enhance solubility.
- Tetrahydroquinoline core reduces aromaticity, potentially affecting target binding.
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (421567-39-7) C₃₀H₂₅FN₂O₄ 496.50 - Benzodioxolyl group
- 3-Fluorophenyl carboxamide
- Hexahydroquinoline core
- Benzodioxolyl group provides steric bulk and metabolic resistance.
- Fluorine atom improves bioavailability and binding specificity.

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound is a strong electron-withdrawing group, which contrasts with the electron-donating methoxy and methylsulfanyl groups in the 688057-39-8 compound . This difference may influence pharmacokinetic properties (e.g., absorption, metabolism) and target selectivity.

Core Modifications: The target compound retains a fully aromatic quinoline core, whereas the analogs in and feature partially saturated (tetrahydro or hexahydro) cores. Aromatic quinoline derivatives are typically more rigid, which can enhance binding affinity to planar binding pockets (e.g., ATP sites in kinases).

Synthetic Accessibility :

  • The presence of multiple substituents in 688057-39-8 (e.g., methylsulfanyl, dimethoxyphenyl) complicates synthesis compared to the target compound, which has fewer substituents. However, the trifluoromethyl group in the target compound may require specialized fluorination techniques.

Biological Activity

7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily linked to its interactions with various molecular targets:

  • Histone Deacetylase Inhibition : Similar compounds in the quinoline class have demonstrated inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .
  • mTOR Pathway Modulation : The compound may also interact with the mTOR signaling pathway, a key regulator of cell growth and proliferation. Inhibitors of mTOR have shown promise in cancer therapy, suggesting that this compound could exert similar effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes findings from different studies regarding its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.88
HepG2 (Liver)2.81
A549 (Lung)3.01

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming some established chemotherapeutics.

Case Studies

  • Tasquinimod Comparison : In studies involving Tasquinimod, a related quinoline derivative, it was found that higher doses were necessary to achieve therapeutic efficacy in metastatic castration-resistant prostate cancer (mCRPC). This suggests that similar dosing strategies might be applicable for this compound to enhance its anticancer effects .
  • Combination Therapies : Preliminary data indicate that combining this compound with other agents could enhance its efficacy. For instance, studies have shown that compounds targeting the mTOR pathway can synergize with traditional chemotherapeutics like docetaxel, potentially leading to improved patient outcomes in resistant cancers .

Research Findings

Recent research highlights the multifaceted biological activities of quinoline derivatives:

  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that quinoline derivatives can disrupt critical signaling pathways involved in tumor growth and metastasis. The inhibition of HDACs has been linked to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • In Vivo Efficacy : Animal models have demonstrated that compounds with similar structures exhibit significant tumor regression when administered at optimal doses, reinforcing the need for further clinical evaluation .

Q & A

Q. How can regioselectivity issues during nitration or chlorination be mitigated?

  • Methodology : Optimize directing groups (e.g., methoxy at 7-position) to favor para/ortho nitration. Use Lewis acids (e.g., FeCl₃) to enhance chlorination selectivity. ’s synthesis of fluorinated quinolines highlights the role of substituent positioning in directing reactions .

Q. Tables for Key Data

Assay Type Cell Lines Effective Concentration Reference
MTT ViabilityMDA-MB-231, A5495 μmol/L
Kinase InhibitionEGFR, VEGFR-2IC₅₀: 0.1–1 μmol/L
Solubility (PBS)Morpholinyl derivatives>100 μg/mL

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
Reactant of Route 2
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7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

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